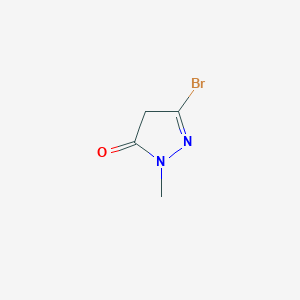
1-Hexyl-4-methylpyridin-1-ium chloride
Descripción general
Descripción
1-Hexyl-4-methylpyridin-1-ium chloride, also known as HMPCl, is a quaternary ammonium salt that has gained significant attention in recent years due to its potential as a versatile ionic liquid. This compound has several unique properties that make it an attractive candidate for various scientific applications, including its low toxicity, high thermal stability, and excellent solubility in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-methylpyridin-1-ium chloride is not well understood, but it is believed to disrupt the cell membrane of bacteria, leading to their death. This compound has been shown to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, more research is needed to fully understand its potential physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Hexyl-4-methylpyridin-1-ium chloride is its versatility as a solvent and catalyst in various chemical reactions. It also has excellent solubility in water and organic solvents, making it an attractive option for a wide range of applications. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on 1-Hexyl-4-methylpyridin-1-ium chloride. One area of interest is its use as a potential antimicrobial agent, particularly in the development of new antibiotics. Additionally, this compound may have applications in the field of green chemistry, as a more sustainable alternative to traditional solvents and catalysts. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
Aplicaciones Científicas De Investigación
1-Hexyl-4-methylpyridin-1-ium chloride has been extensively studied for its potential use as a solvent, electrolyte, and catalyst in various chemical reactions. It has been used in the synthesis of nanoparticles, as a reaction medium for organic transformations, and as a solvent for the extraction of natural products. Additionally, this compound has been investigated as a potential antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Propiedades
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPYIOIXOFLOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dimethylsilyl)ethyl]trimethylsilane](/img/structure/B3275318.png)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)


![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)




![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)
![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)
